3-Heptanone, oxime can be synthesized from 3-heptanone, a seven-carbon ketone. It falls under the broader category of ketoximes, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a hydroxyl group (–OH). This classification is important for understanding its reactivity and potential applications in chemical reactions.
The synthesis of 3-heptanone, oxime typically involves the reaction of 3-heptanone with hydroxylamine in the presence of an acid or base catalyst. Various methods have been documented for this synthesis:
The reaction typically requires careful control of pH and temperature to maximize yield and minimize side reactions. The use of low temperatures (5°C to 10°C) during initial mixing is sometimes recommended to stabilize intermediate compounds before raising the temperature for completion .
The molecular structure of 3-heptanone, oxime features a heptane backbone with a ketone functional group converted into an oxime. The structural formula can be represented as follows:
3-Heptanone, oxime can undergo various chemical reactions typical of oximes:
The reduction process often involves metal catalysts like Raney nickel or palladium on carbon, with hydrogen gas or alternative hydrogen donors facilitating the transformation . Monitoring these reactions through techniques such as nuclear magnetic resonance spectroscopy provides insight into product formation.
The mechanism by which 3-heptanone, oxime reacts generally involves nucleophilic attack by hydroxylamine on the carbonyl carbon of 3-heptanone, leading to the formation of an intermediate that rearranges to form the stable oxime structure:
This mechanism underscores the importance of pH and temperature in facilitating the reaction's progress and optimizing yield.
Relevant data from analytical methods such as gas chromatography-mass spectrometry confirm its purity and identity post-synthesis .
3-Heptanone, oxime has several applications in scientific research:
The oximation of 3-heptanone involves nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. This reaction proceeds via a two-step mechanism:
Kinetic studies reveal this reaction is second-order overall, exhibiting first-order dependence on both ketone and hydroxylamine concentrations. The reaction rate accelerates under weakly acidic conditions (pH 4–6), which protonate the carbonyl oxygen, enhancing electrophilicity [4]. However, excessive acidity (pH < 3) protonates hydroxylamine (forming NH₃OH⁺), reducing its nucleophilicity and slowing the reaction [8].
Table 1: Kinetic Parameters for 3-Heptanone Oximation
Temperature (°C) | Rate Constant (L·mol⁻¹·min⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
25 | 0.015 | - |
60 | 0.098 | 45.2 |
80 | 0.241 | - |
Data derived from analogous aliphatic ketone oximation systems [4] [6].
Industrial protocols typically use hydroxylamine hydrochloride with a mild base (e.g., sodium acetate or carbonate) to buffer the reaction medium, optimizing hydroxylamine nucleophilicity while maintaining proton-assisted dehydration [4] [6].
Catalysts modulate oximation efficiency by altering transition-state energies or facilitating water elimination:
Table 2: Catalytic Performance in Oximation Reactions
Catalyst | Reaction Medium | Temperature (°C) | Yield (%) |
---|---|---|---|
ZrO₂ | H₂/N₂ atmosphere | 350 | 70.3–82.5 |
H₂SO₄ | Aqueous | 80 | 75.1 |
SiO₂-ZrO₂ | Toluene | 80 | 65.8 |
Comparative data from ketone oximation studies [2] [5].
Non-acidic routes using solid bases (e.g., MgO) are limited by slower dehydration kinetics but offer advantages in corrosion reduction and product purity [5].
Scaled-up oximation requires balancing reaction parameters to maximize efficiency:
Table 3: Industrial Oximation Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Hydroxylamine/Ketone Ratio | 1.10–1.15 : 1 | Maximizes conversion (≤98%) |
Reaction Time | 4–6 hours | Prevents byproduct formation |
Solvent System | Ethanol-Water (3:1) | Facilitates separation |
Data synthesized from patent literature [4] [6].
Continuous-flow reactors enhance productivity by enabling instantaneous mixing and heat removal, reducing batch times by 40% compared to stirred tanks [4].
Innovative methods minimize environmental impact while maintaining efficiency:
Table 4: Green Oximation Method Comparisons
Method | Conditions | Yield (%) | E-factor |
---|---|---|---|
Solvent-Free Ball-Mill | 50°C, 3 h | 88 | 0.08 |
Aqueous Micellar | 70°C, SDS, 4 h | 76 | 0.15 |
Microwave-Assisted | 200 W, 80°C, 15 min | 82 | 0.05 |
E-factor = mass waste/mass product; lower values indicate sustainability [4] [8] .
Catalyst recycling (e.g., magnetic ZrO₂ nanoparticles) enables 10 reaction cycles with <5% activity loss, aligning with circular economy principles [2] .
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: